Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile Versus the Sulfonyl Analog
The target compound (5-methoxybenzofuran carbonyl-linked) has a computed XLogP3-AA of 3.6 and zero hydrogen bond donors (HBD = 0), compared with the structurally closest retrievable analog – 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline – which bears a sulfonamide linker that introduces one HBD and increased topological polar surface area (TPSA). The reduced HBD count and controlled lipophilicity of the target compound are consistent with parameters favoring passive blood-brain barrier penetration [1]. No experimental logD or permeability data were available for the target compound as of the search date; the comparison is based on computed property differences [Evidence_Tag: Class-level inference].
| Evidence Dimension | Computed lipophilicity and hydrogen bond donor count |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6; HBD = 0; HBA = 6; Rotatable bonds = 4 |
| Comparator Or Baseline | 2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline: XLogP3-AA ~2.8 (estimated); HBD = 1 (sulfonamide NH) |
| Quantified Difference | Δ XLogP3-AA ≈ +0.8; Δ HBD = −1 (target vs sulfonyl analog) |
| Conditions | PubChem XLogP3-AA computed descriptors; TPSA and HBD/HBA from Cactvs 3.4.8.18 |
Why This Matters
For CNS-targeted screening libraries, HBD = 0 and XLogP 3–4 are favored criteria; the target compound fits this profile more closely than the sulfonyl analog, which may reduce non-specific protein binding.
- [1] PubChem Compound Summary for CID 126850654, Computed Properties section. XLogP3-AA = 3.6, HBD = 0, HBA = 6, Rotatable Bonds = 4. View Source
